molecular formula C12H6N4O5S3 B2714826 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 393837-54-2

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2714826
CAS No.: 393837-54-2
M. Wt: 382.38
InChI Key: KSOZYEXAJMVHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic nitrothiophene carboxamide derivative developed for research into novel anti-infective agents. This compound is of significant interest in medicinal chemistry for its potential narrow-spectrum antibacterial and antiparasitic activities. Its core structure is designed to mitigate efflux pump liability, a common resistance mechanism in Gram-negative bacteria, potentially making it potent against multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella spp . The compound is hypothesized to function as a prodrug, requiring enzymatic activation within the bacterial cell. Studies on related nitrothiophene carboxamides indicate that specific bacterial nitroreductases, such as NfsA and NfsB in E. coli , reduce the nitro group to generate reactive and cytotoxic species that disrupt essential cellular processes, leading to a bactericidal effect . Furthermore, analogous compounds containing the 5-nitrothiophene scaffold have demonstrated promising antileishmanial activity against the promastigote form of Leishmania major , suggesting potential application in researching treatments for this neglected tropical disease . From a chemical perspective, the molecule features a 1,3-thiazole core symmetrically functionalized with two 5-nitrothiophene units—one via a carboxamide bridge and the other via a direct linkage at the 4-position. This architecture contributes to a planar configuration that influences molecular packing and interaction with biological targets. Researchers can employ this compound as a key intermediate or precursor for further structural diversification or as a pharmacological tool for studying bacterial nitroreductase pathways and efflux pump dynamics. The product is provided for non-human research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5S3/c17-11(8-1-2-10(24-8)16(20)21)14-12-13-7(5-23-12)9-3-6(4-22-9)15(18)19/h1-5H,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZYEXAJMVHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea reacts with a haloketone under acidic conditions.

    Introduction of Nitro Groups: Nitration of the thiophene rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The nitro-substituted thiophene and thiazole intermediates are then coupled using amide bond formation techniques, often involving reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions, which enhance efficiency and safety. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

    Oxidation Products: Nitroso derivatives, sulfoxides, and sulfones.

    Reduction Products: Amino derivatives and their subsequent functionalized products.

    Substitution Products: Various substituted thiophene and thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves multi-step organic reactions. The compound can be synthesized through the reaction of thiophene derivatives with nitro and thiazole groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds containing nitrothiophene and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiparasitic Activity

The compound has also been evaluated for its antileishmanial activity against Leishmania major. In vitro studies demonstrate that certain derivatives exhibit potent activity with IC50 values significantly lower than standard treatments like Glucantime. This suggests that the compound may serve as a lead in developing new antileishmanial drugs .

Anticancer Potential

Recent studies have highlighted the anticancer potential of nitro-containing compounds. The presence of the thiazole and thiophene rings in this compound may contribute to its ability to induce apoptosis in cancer cells. Research is ongoing to elucidate the specific pathways involved and to optimize the compound for enhanced efficacy against various cancer types .

Antileishmanial Activity Study

A study conducted by Sadat-Ebrahimia et al. synthesized several derivatives based on this compound and evaluated their antileishmanial activity using MTT assays. The most active derivative exhibited an IC50 value of 11.2 µg/mL after 24 hours, indicating superior efficacy compared to traditional treatments .

Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that several compounds derived from the parent structure displayed significant antibacterial activity, suggesting their potential as new antibiotic agents .

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: The nitro groups can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.

    Anticancer Activity: The compound can interact with DNA and proteins, disrupting cellular processes and inducing apoptosis.

    Anti-inflammatory Activity: It may inhibit key enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 4-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent on Thiazole (4-position) Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound 4-(4-nitrothiophen-2-yl) C₁₂H₆N₄O₅S₃ 398.39 Dual nitro groups; potential redox activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) 4-(4-cyanophenyl) C₁₅H₈N₄O₃S₂ 380.38 Cyano group enhances polarity and binding affinity
N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) 4-(3,4-difluorophenyl) C₁₄H₇F₂N₃O₃S₂ 375.35 Fluorine atoms improve metabolic stability and lipophilicity
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) 5-methyl-4-phenyl C₁₅H₁₁N₃O₃S₂ 369.46 Methyl and phenyl groups increase hydrophobicity
N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 16) 4-(4-(trifluoromethoxy)phenyl) C₁₅H₈F₃N₃O₄S₂ 451.37 Trifluoromethoxy group enhances electron-withdrawing effects

Physicochemical Properties

  • In contrast, cyano (Compound 14) and trifluoromethoxy (Compound 16) groups offer moderate electron withdrawal .
  • Lipophilicity : Fluorinated analogs (e.g., Compound 11) exhibit higher logP values compared to the target compound, suggesting improved membrane permeability .

Structural Insights from Crystallography

highlights the importance of nitro group orientation in analogous compounds. In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing and hydrogen bonding .

Biological Activity

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocyclic rings, including thiophene and thiazole moieties. Its molecular formula is C15H12N4O3S3C_{15}H_{12}N_{4}O_{3}S_{3}, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to the nitro group on the thiophene ring. Similar compounds have been shown to exert their effects through the following mechanisms:

  • Nitroreductase Activation : The nitro group is reduced by nitroreductases, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is particularly noted in the activity against Mycobacterium tuberculosis, where the release of nitric oxide (NO) plays a critical role in bacterial lethality .
  • Inhibition of Key Biological Pathways : Compounds containing thiadiazole and thiophene derivatives have been reported to interfere with various biochemical pathways, including DNA replication and protein synthesis, which are crucial for pathogen survival .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • Antibacterial Activity : In studies involving Mycobacterium tuberculosis, this compound was found to be highly active against both replicating and non-replicating bacterial cells. The compound's mechanism involves the release of NO upon activation by F420-dependent nitroreductases .
  • Antileishmanial Activity : A series of derivatives based on 5-nitrothiophenes have shown promising results against Leishmania major. For instance, compounds derived from this scaffold exhibited IC50 values as low as 11.2 µg/mL after 24 hours, outperforming traditional treatments like Glucantime .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various pathogens:

PathogenCompound Efficacy (IC50)Reference
Mycobacterium tuberculosisNot specified
Leishmania major11.2 µg/mL (24h)
Escherichia coliNot specified

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several thiadiazole derivatives, including the target compound. The findings indicated a strong correlation between the presence of nitro groups and enhanced activity against M. tuberculosis and other pathogens.

Study 2: Antileishmanial Activity

Another study focused on synthesizing new derivatives based on 5-nitrothiophenes and assessing their antileishmanial activity through MTT assays. The results highlighted that certain modifications in structure led to improved efficacy against L. major, indicating a potential pathway for drug development in treating leishmaniasis .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., nitro group signals at δ 8.2–8.5 ppm) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (UV detection at 254 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 453.02) .

Advanced : For polymorph identification, pair SC-XRD with DSC/TGA to assess thermal stability .

How to resolve discrepancies in reported cytotoxic activity data for this compound?

Advanced
Contradictory bioactivity data (e.g., IC50_{50} variability) may arise from:

  • Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa) and include positive controls (e.g., doxorubicin) .
  • Assay Conditions : Standardize incubation times (48–72 hrs) and serum concentrations (e.g., 10% FBS) .
  • Apoptosis Mechanism Studies : Use flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects .

Example : Compound 5f (analogous structure) showed IC50_{50} = 12.3 μM in HeLa vs. 28.7 μM in MCF-7, highlighting cell-type specificity .

What computational methods predict the electronic properties and binding modes of this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~4.2 eV for nitro-thiophenes) and electrostatic potential surfaces .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The nitro groups often engage in hydrogen bonding with active-site residues .

Validation : Compare computed dipole moments (e.g., 6.8 Debye) with experimental XRD-derived electrostatic maps .

How to design derivatives to enhance solubility without compromising bioactivity?

Q. Advanced

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO3_3H) at the thiazole C4 position.
  • Prodrug Strategies : Convert nitro groups to amine prodrugs activated under physiological conditions .
  • Co-Crystallization : Use co-formers like succinic acid to improve aqueous solubility .

Case Study : Methylation of a thiophene analog increased solubility by 3-fold while retaining 85% cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.